Metazosin
Overview
Description
Metazosin is a potent alpha-1 adrenergic receptor antagonist that has been widely used in scientific research to study the physiological and biochemical effects of this class of drugs. It is a synthetic compound that was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications.
Mechanism Of Action
Metazosin works by blocking the alpha-1 adrenergic receptors in the body, which are responsible for regulating blood pressure and smooth muscle contraction. By blocking these receptors, metazosin can cause relaxation of smooth muscle and a decrease in blood pressure.
Biochemical And Physiological Effects
Metazosin has been shown to have a number of biochemical and physiological effects, including a decrease in blood pressure and heart rate, relaxation of smooth muscle, and inhibition of platelet aggregation. It has also been shown to have effects on the release of certain neurotransmitters, including norepinephrine and dopamine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using metazosin in lab experiments is its potency and specificity for the alpha-1 adrenergic receptor. This makes it a valuable tool for studying the effects of alpha-1 adrenergic receptor antagonists on various physiological systems. However, one limitation of using metazosin is that it can have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for research on metazosin, including its potential therapeutic applications in the treatment of hypertension, benign prostatic hyperplasia, and other conditions. Additionally, further research is needed to better understand the mechanisms of action of metazosin and its effects on various physiological systems. Finally, the development of more specific and potent alpha-1 adrenergic receptor antagonists may provide new avenues for research and therapeutic development.
Synthesis Methods
Metazosin can be synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2,4-dichloro-5-methoxybenzyl alcohol with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 2,6-dimethylphenylisocyanate to form the desired product, metazosin.
Scientific Research Applications
Metazosin has been used extensively in scientific research to study the physiological and biochemical effects of alpha-1 adrenergic receptor antagonists. It has been shown to have potent effects on blood pressure and heart rate, making it a valuable tool for studying the cardiovascular system. Additionally, metazosin has been used to study the effects of alpha-1 adrenergic receptor antagonists on smooth muscle contraction, particularly in the urinary tract.
properties
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-methoxypropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-11(25-2)17(24)22-5-7-23(8-6-22)18-20-13-10-15(27-4)14(26-3)9-12(13)16(19)21-18/h9-11H,5-8H2,1-4H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOTYALSMRNXLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275913, DTXSID50878352 | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metazosin | |
CAS RN |
95549-92-1, 116728-65-5 | |
Record name | 1-[4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-2-methoxy-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95549-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095549921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE, 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MC5CTU0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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